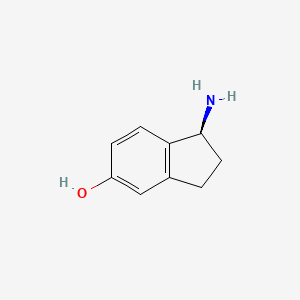![molecular formula C8H4F3IN2 B13040167 6-Iodo-3-(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B13040167.png)
6-Iodo-3-(trifluoromethyl)imidazo[1,5-a]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Iodo-3-(trifluoromethyl)imidazo[1,5-a]pyridine is a heterocyclic compound with the molecular formula C8H4F3IN2. This compound is characterized by the presence of an iodine atom and a trifluoromethyl group attached to an imidazo[1,5-a]pyridine core. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-3-(trifluoromethyl)imidazo[1,5-a]pyridine typically involves cyclocondensation reactions. One common method includes the reaction of 2-aminopyridine with a suitable aldehyde or ketone in the presence of an iodine source and a trifluoromethylating agent. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis using similar cyclocondensation reactions but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反应分析
Types of Reactions
6-Iodo-3-(trifluoromethyl)imidazo[1,5-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the iodine atom.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions
Major Products Formed
The major products formed from these reactions include substituted imidazo[1,5-a]pyridines, N-oxides, and reduced derivatives .
科学研究应用
6-Iodo-3-(trifluoromethyl)imidazo[1,5-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors.
Industry: Utilized in the development of agrochemicals and materials science .
作用机制
The mechanism of action of 6-Iodo-3-(trifluoromethyl)imidazo[1,5-a]pyridine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or receptors, leading to the modulation of signaling pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets .
相似化合物的比较
Similar Compounds
- 3-Iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine
- 3-(Trifluoromethyl)imidazo[1,5-a]pyridine-6-carboxylic acid
- 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Uniqueness
6-Iodo-3-(trifluoromethyl)imidazo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both iodine and trifluoromethyl groups enhances its reactivity and potential as a versatile intermediate in organic synthesis .
属性
分子式 |
C8H4F3IN2 |
|---|---|
分子量 |
312.03 g/mol |
IUPAC 名称 |
6-iodo-3-(trifluoromethyl)imidazo[1,5-a]pyridine |
InChI |
InChI=1S/C8H4F3IN2/c9-8(10,11)7-13-3-6-2-1-5(12)4-14(6)7/h1-4H |
InChI 键 |
YBVKMFWSHQVMCO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN2C1=CN=C2C(F)(F)F)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


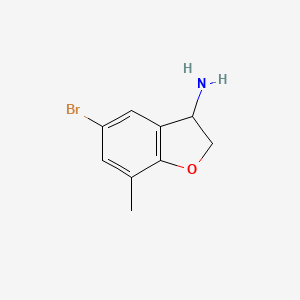
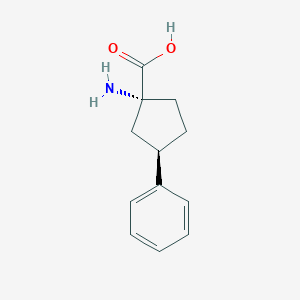
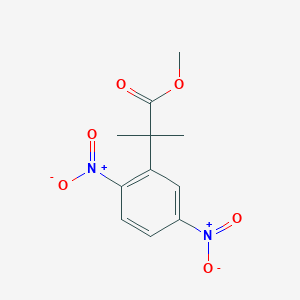


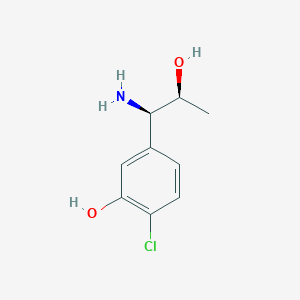
![4-(2-Methoxyphenyl)-2-methylimidazo[1,5-A]pyrimidine-8-carboxylic acid](/img/structure/B13040137.png)

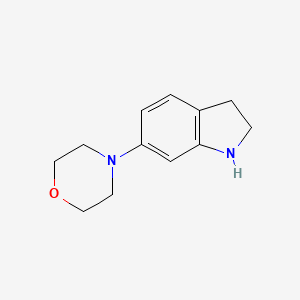
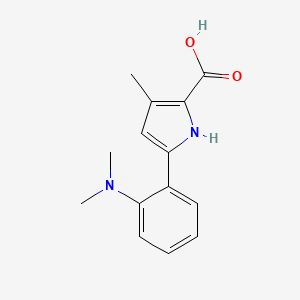
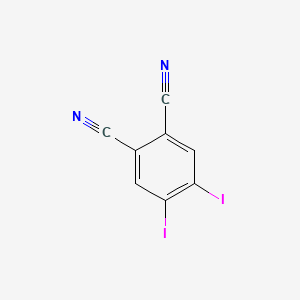
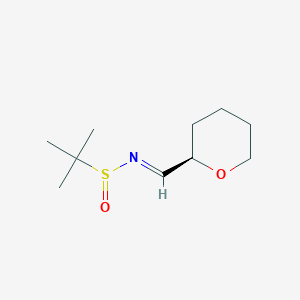
![Tert-butyl 2-fluoro-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B13040160.png)
